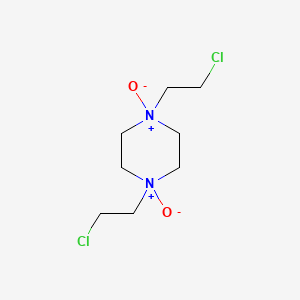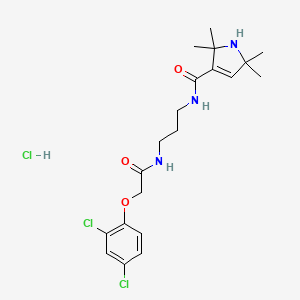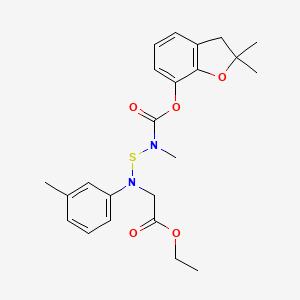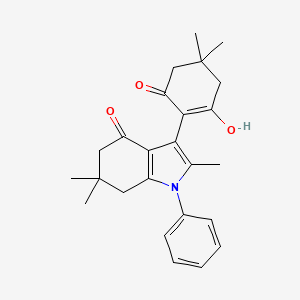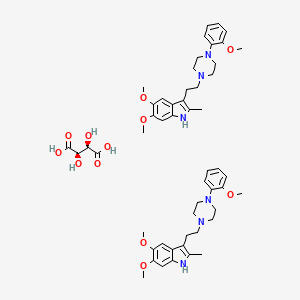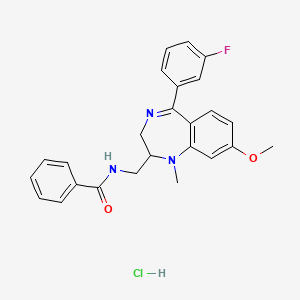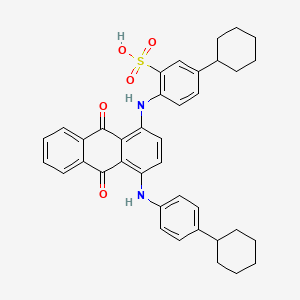
5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid is a complex organic compound characterized by its unique structure, which includes multiple cyclohexyl and anthracene groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid typically involves multiple steps:
Formation of the cyclohexylphenylamine intermediate: This step involves the reaction of cyclohexylamine with a suitable phenyl derivative under controlled conditions.
Anthracene derivative synthesis: The anthracene moiety is synthesized through a series of reactions, including oxidation and reduction steps.
Coupling reactions: The cyclohexylphenylamine intermediate is then coupled with the anthracene derivative using appropriate coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, sulfonating agents.
Major Products
Oxidation products: Quinone derivatives.
Reduction products: Hydroquinone derivatives.
Substitution products: Halogenated and sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyclohexyl-2-butanol: Known for its odiferous properties.
2-Cyclohexyl-5-methylphenol: Used in various chemical applications.
Uniqueness
5-Cyclohexyl-2-((4-((4-cyclohexylphenyl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)amino)benzenesulphonic acid is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Eigenschaften
CAS-Nummer |
83027-36-5 |
|---|---|
Molekularformel |
C38H38N2O5S |
Molekulargewicht |
634.8 g/mol |
IUPAC-Name |
5-cyclohexyl-2-[[4-(4-cyclohexylanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C38H38N2O5S/c41-37-29-13-7-8-14-30(29)38(42)36-33(40-31-20-17-27(23-34(31)46(43,44)45)25-11-5-2-6-12-25)22-21-32(35(36)37)39-28-18-15-26(16-19-28)24-9-3-1-4-10-24/h7-8,13-25,39-40H,1-6,9-12H2,(H,43,44,45) |
InChI-Schlüssel |
HQOMFKMEUYWVBX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC3=C4C(=C(C=C3)NC5=C(C=C(C=C5)C6CCCCC6)S(=O)(=O)O)C(=O)C7=CC=CC=C7C4=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3S,3aR,6S,6aS)-3-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12718770.png)
